molecular formula C7H14N2O2 B13544200 3-Hydroxy-1-(piperazin-1-yl)propan-1-one

3-Hydroxy-1-(piperazin-1-yl)propan-1-one

Cat. No.: B13544200
M. Wt: 158.20 g/mol
InChI Key: HGSDPPKIASRECG-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(piperazin-1-yl)propan-1-one is a chemical compound that features a hydroxy group, a piperazine ring, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one typically involves the reaction of piperazine with a suitable precursor, such as 3-chloropropan-1-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a carbonyl group, resulting in the formation of 3-oxo-1-(piperazin-1-yl)propan-1-one.

    Reduction: The carbonyl group in the compound can be reduced to form the corresponding alcohol.

    Substitution: The piperazine ring can participate in substitution reactions, where one of the nitrogen atoms can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: 3-oxo-1-(piperazin-1-yl)propan-1-one.

    Reduction: 3-hydroxy-1-(piperazin-1-yl)propan-1-ol.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

Chemistry: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific receptors or enzymes. Its piperazine moiety is a common feature in many pharmacologically active compounds.

Industry: In industrial applications, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-(piperazin-1-yl)propan-1-one exerts its effects depends on its interaction with molecular targets. The piperazine ring can interact with various receptors, such as serotonin or dopamine receptors, influencing their activity. The hydroxy and carbonyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Hydroxy-1-(morpholin-4-yl)propan-1-one: Similar structure but with a morpholine ring instead of piperazine.

    3-Hydroxy-1-(piperidin-1-yl)propan-1-one: Contains a piperidine ring instead of piperazine.

    3-Hydroxy-1-(azepan-1-yl)propan-1-one: Features an azepane ring.

Uniqueness: 3-Hydroxy-1-(piperazin-1-yl)propan-1-one is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. The combination of hydroxy and carbonyl groups with the piperazine ring allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

3-hydroxy-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C7H14N2O2/c10-6-1-7(11)9-4-2-8-3-5-9/h8,10H,1-6H2

InChI Key

HGSDPPKIASRECG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)CCO

Origin of Product

United States

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